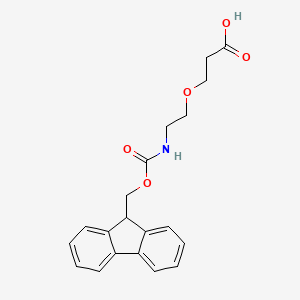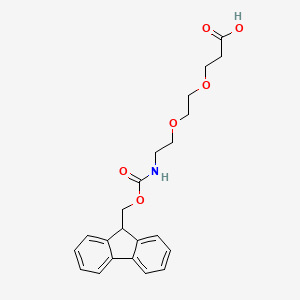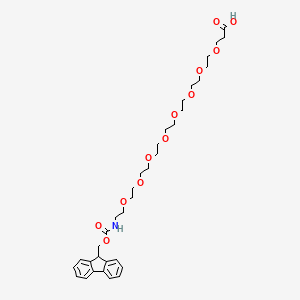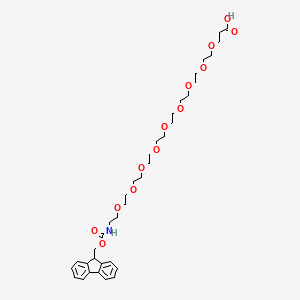
FT113
Vue d'ensemble
Description
FT113 is a potent and orally active inhibitor of fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis. It has shown significant anti-proliferative and anti-cancer activities both in vitro and in vivo . The compound has an IC50 of 213 nM for full-length recombinant human FASN enzyme and 90 nM in BT474 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FT113 involves the preparation of a piperazine derivative, which is then coupled with a benzoxazole moiety. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-throughput screening to identify optimal reaction conditions and purification methods to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
FT113 primarily undergoes substitution reactions due to the presence of reactive functional groups like the piperazine and benzoxazole moieties .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include DMSO, various organic solvents, and catalysts. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major products formed from the reactions involving this compound are typically derivatives that retain the core structure of the compound but may have different functional groups attached, enhancing or modifying its biological activity .
Applications De Recherche Scientifique
FT113 has a wide range of scientific research applications:
Mécanisme D'action
FT113 exerts its effects by inhibiting the activity of fatty acid synthase, an enzyme involved in the synthesis of fatty acids. By blocking this enzyme, this compound disrupts lipid biosynthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the KR domain of FASN, where this compound binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orlistat: Another fatty acid synthase inhibitor but with a different mechanism of action and lower potency.
Betulin: A natural compound that also inhibits fatty acid synthase but is less specific compared to FT113.
Uniqueness
This compound stands out due to its high potency and specificity for fatty acid synthase, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
IUPAC Name |
[4-(6-fluoro-1,3-benzoxazol-2-yl)phenyl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWHRGOCUOKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=C(C=C5)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


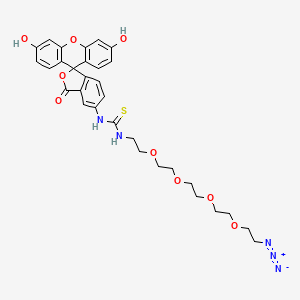
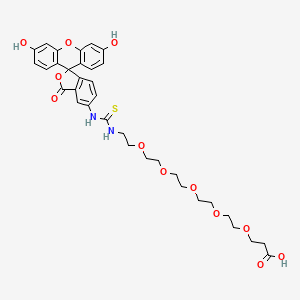



![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)


